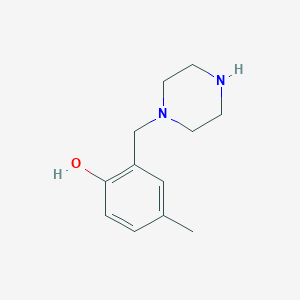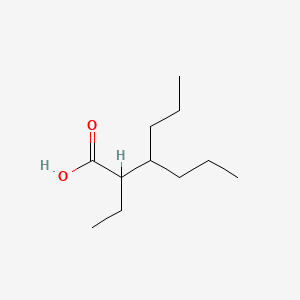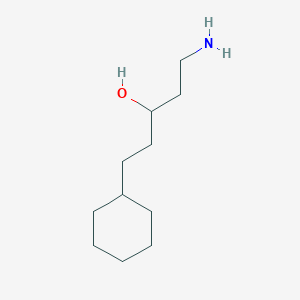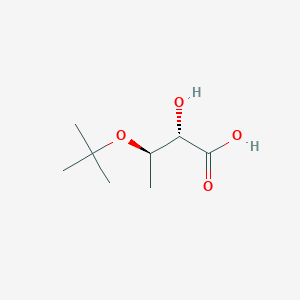![molecular formula C7H11NO3 B13530408 (3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. One common synthetic route involves the use of starting materials such as cyclopentadiene and maleic anhydride, followed by a series of reactions including Diels-Alder cycloaddition, hydrogenation, and hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Fully saturated hexahydro-furo-pyrrole derivatives.
Substitution: Esters, amides.
Scientific Research Applications
rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(3aR,6aS)-2-[(benzyloxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid .
- rac-(3aR,6aS)-2-[(tert-butoxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid .
- rac-(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride .
Uniqueness: rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both furo and pyrrole moieties
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)7-1-2-11-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
LKIDEIDZBYIDNU-FSPLSTOPSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@]1(CNC2)C(=O)O |
Canonical SMILES |
C1COC2C1(CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)









![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)

